molecular formula C13H11FN2O4S B6245114 4-methyl-2-[(pyridin-4-yl)carbamoyl]phenyl sulfurofluoridate CAS No. 2411229-93-9

4-methyl-2-[(pyridin-4-yl)carbamoyl]phenyl sulfurofluoridate

Cat. No.: B6245114
CAS No.: 2411229-93-9
M. Wt: 310.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-2-[(pyridin-4-yl)carbamoyl]phenyl sulfurofluoridate (4M2PCPSF) is a novel organofluorine compound that has recently been developed for use in scientific research applications. 4M2PCPSF has a unique chemical structure that makes it an attractive option for a variety of laboratory experiments. This article will discuss the synthesis method of 4M2PCPSF, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

4-methyl-2-[(pyridin-4-yl)carbamoyl]phenyl sulfurofluoridate has a wide range of scientific research applications. It can be used in the synthesis of novel compounds, as a catalyst in organic reactions, and as a reagent in analytical chemistry. It can also be used to study the structure and reactivity of organofluorine compounds, and to investigate the biological activity of fluorinated compounds.

Mechanism of Action

The mechanism of action of 4-methyl-2-[(pyridin-4-yl)carbamoyl]phenyl sulfurofluoridate is not yet fully understood. However, it is believed that the presence of a fluorine atom in the compound’s structure contributes to its unique properties. It is also believed that the compound’s ability to form hydrogen bonds with other molecules contributes to its ability to interact with biological systems.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being investigated. However, it is believed that the compound has the potential to interact with certain proteins and enzymes in the body, which could potentially lead to a variety of biological effects.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-methyl-2-[(pyridin-4-yl)carbamoyl]phenyl sulfurofluoridate in laboratory experiments is its unique chemical structure. The presence of a fluorine atom in the compound’s structure makes it an attractive option for a variety of laboratory experiments. However, the compound is also limited by its reactivity and toxicity.

Future Directions

The potential applications of 4-methyl-2-[(pyridin-4-yl)carbamoyl]phenyl sulfurofluoridate are vast and varied. Future research should focus on the development of novel compounds based on this compound’s structure, as well as the investigation of its biochemical and physiological effects. Additionally, further research should be conducted to better understand the compound’s mechanism of action and its potential for use in therapeutic applications. Finally, more research should be conducted to investigate the compound’s ability to form hydrogen bonds and interact with biological systems.

Synthesis Methods

4-methyl-2-[(pyridin-4-yl)carbamoyl]phenyl sulfurofluoridate can be synthesized using a three-step process. The first step involves the reaction of 4-methyl-2-pyridin-4-ylcarbamoylbenzenesulfonic acid (4M2PCBS) with NaF in aqueous solution. This reaction results in the formation of 4-methyl-2-[(pyridin-4-yl)carbamoyl]phenyl sulfate (4M2PCPS). The second step involves the reaction of 4M2PCPS with NaHSO3 in aqueous solution. This reaction results in the formation of this compound. The third step involves the reaction of this compound with NaOH in aqueous solution. This reaction results in the formation of this compound-NaOH.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-methyl-2-[(pyridin-4-yl)carbamoyl]phenyl sulfurofluoridate involves the reaction of 4-methyl-2-[(pyridin-4-yl)carbamoyl]phenol with sulfur tetrafluoride in the presence of a catalyst.", "Starting Materials": [ "4-methyl-2-[(pyridin-4-yl)carbamoyl]phenol", "Sulfur tetrafluoride", "Catalyst" ], "Reaction": [ "Step 1: Dissolve 4-methyl-2-[(pyridin-4-yl)carbamoyl]phenol in a suitable solvent.", "Step 2: Add sulfur tetrafluoride to the reaction mixture.", "Step 3: Add a catalyst to the reaction mixture.", "Step 4: Heat the reaction mixture to a suitable temperature and stir for a suitable time.", "Step 5: Isolate the product by filtration or other suitable means." ] }

2411229-93-9

Molecular Formula

C13H11FN2O4S

Molecular Weight

310.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.